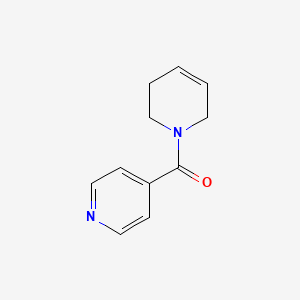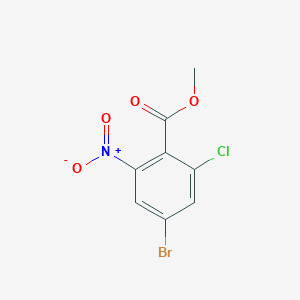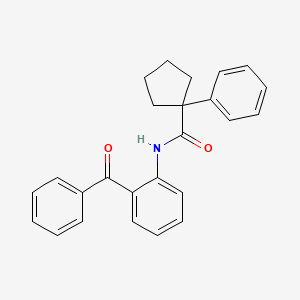![molecular formula C15H12ClN3OS B2446069 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-87-1](/img/structure/B2446069.png)
2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridotriazine ring and a chlorophenyl group . It’s likely used in scientific research, given its unique structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as azolo[1,2,4]triazines, are synthesized through two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Applications De Recherche Scientifique
Propriétés Antitumorales
Les 1,3,5-triazines ont montré une activité antitumorale significative. Par exemple :
- Hexaméthylmélamine (HMM) (1) et 2-amino-4-morpholino-s-triazine (2) sont des agents antitumoraux utilisés en clinique pour le traitement des cancers du poumon, du sein et de l’ovaire .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) est un métabolite actif de la HMM .
- 6-(Benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one a été identifiée comme un inhibiteur de la topoisomérase II .
Inhibition de l’Aromatase
Les 1,3,5-triazines ayant une structure générale similaire à celle de 4 présentent une activité inhibitrice de l’aromatase .
Potentiel Médicamenteux Médié par les Sidérophores
1,3,5-triazine 6 : a un potentiel d’utilisation comme sidérophore, qui joue un rôle dans la protection du fer microbien .
Antagonisme du Récepteur du Facteur de Libération de la Corticotrophine
- Structure générale 7 présente une activité antagoniste puissante du récepteur 1 du facteur de libération de la corticotrophine .
- Composé 9 est également un antagoniste puissant du récepteur 1 du facteur de libération de la corticotrophine .
Antagonisme de la Leucotriène C4
Composés de type 8 : présentent une activité puissante contre la leucotriène C4 (LTC4), offrant une protection contre les lésions gastriques induites par HCl.éthanol .
Inhibition de Trypanosoma brucei
Substrat 10 : montre une bonne activité in vitro contre le parasite protozoaire Trypanosoma brucei, l’agent causal de la trypanosomiase humaine africaine .
En résumé, les applications diverses de ce composé s’étendent aux propriétés antitumorales, à l’inhibition de l’aromatase, au potentiel médicamenteux médié par les sidérophores, à l’antagonisme du récepteur du facteur de libération de la corticotrophine, à l’antagonisme de la leucotriène C4 et à l’inhibition des protozoaires. Les chercheurs continuent d’explorer son potentiel dans ces domaines, ce qui en fait un domaine d’étude fascinant ! 🌟 .
Mécanisme D'action
Target of Action
It is known that similar s-triazine derivatives have been found to inhibit various enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, nadp±dependent isocitrate dehydrogenases, and cyclin-dependent kinases .
Mode of Action
S-triazine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This interaction leads to changes in the function of the target enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
S-triazine derivatives are known to affect diverse signaling pathways through their inhibition of various enzymes . The downstream effects of these interactions can include changes in cell proliferation and other cellular processes .
Result of Action
S-triazine derivatives are known to have remarkable activity against a wide range of cancer cells .
Action Environment
Factors such as temperature can affect the rate of reactions involving similar compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are largely determined by its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit topoisomerase II, an enzyme responsible for adding supercoils to the DNA molecule . This interaction can significantly influence biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse and complex. Its interaction with topoisomerase II can influence cell function by altering DNA supercoiling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Its inhibitory effect on topoisomerase II can lead to changes in gene expression, affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on topoisomerase II, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with topoisomerase II, it may be involved in DNA replication and transcription processes .
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIGZLELHOPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2445997.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)



![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)